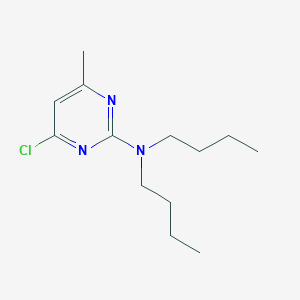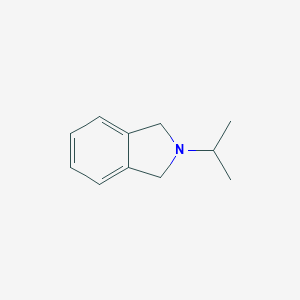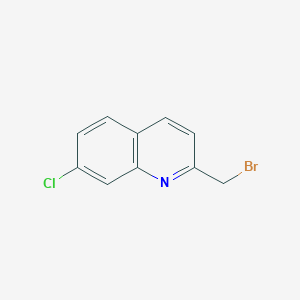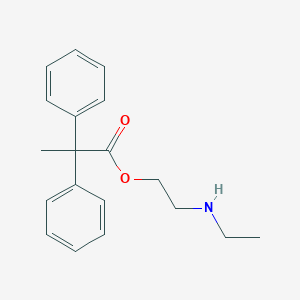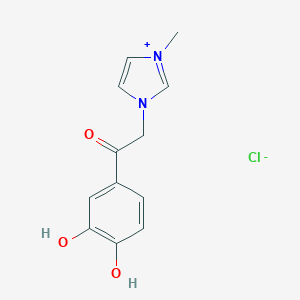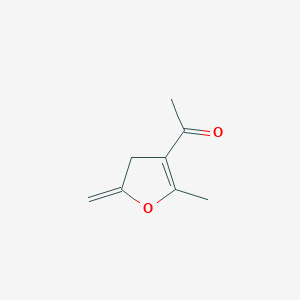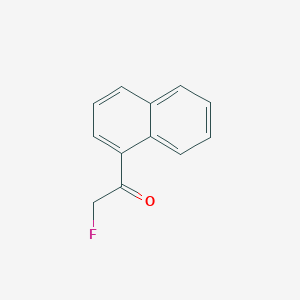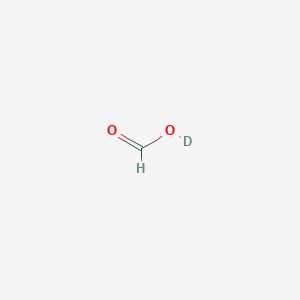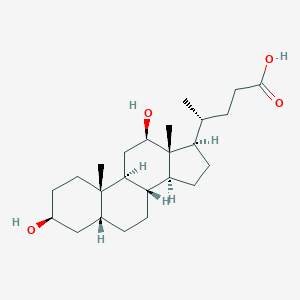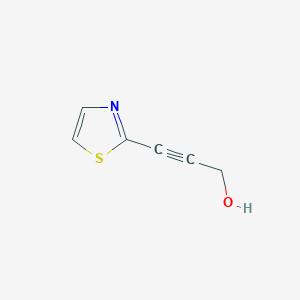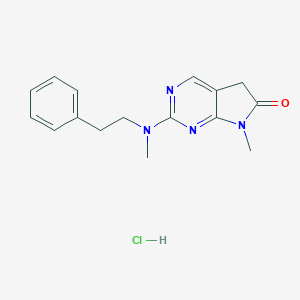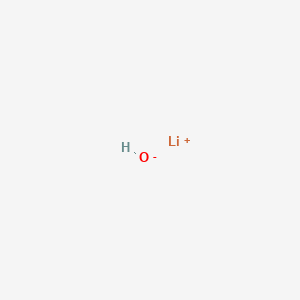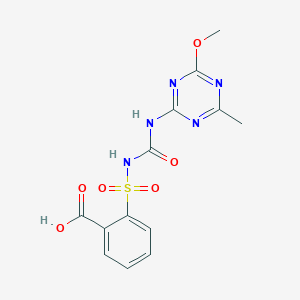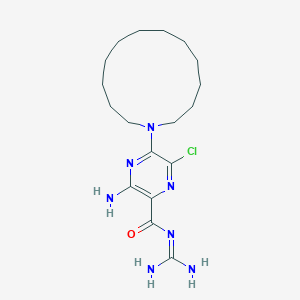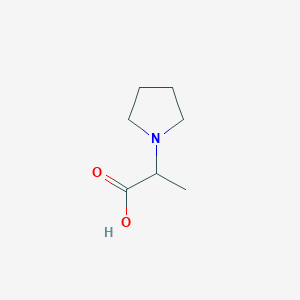
2-Pyrrolidin-1-ylpropansäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrrolidin-1-ylpropanoic acid is a chemical compound with the molecular formula C7H13NO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Wissenschaftliche Forschungsanwendungen
2-Pyrrolidin-1-ylpropanoic acid has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
The primary targets of 2-Pyrrolidin-1-ylpropanoic acid are currently under investigation . As a biochemical used in proteomics research
Pharmacokinetics
Its molecular weight (14319) and formula (C7H13NO2) suggest that it could have reasonable bioavailability
Result of Action
As a biochemical used in proteomics research , it may have diverse effects depending on the context of its use.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 2-Pyrrolidin-1-ylpropanoic acid, factors such as temperature and pH could potentially affect its stability and activity. It’s recommended to store the compound at room temperature , suggesting that it may be stable under these conditions.
Vorbereitungsmethoden
The synthesis of 2-Pyrrolidin-1-ylpropanoic acid can be achieved through several methods. One common approach involves the reaction of pyrrolidine with acrylonitrile, followed by hydrolysis to yield the desired product. Another method includes the cyclization of N-substituted amino acids under specific conditions .
Industrial production methods often involve the use of cost-effective and readily available starting materials. For instance, the preparation of pyrrolidine derivatives can be achieved through the 1,3-dipolar cycloaddition of nitrone with olefins, which provides a regio- and stereoselective route to the target compound .
Analyse Chemischer Reaktionen
2-Pyrrolidin-1-ylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert it into amines or other reduced forms using reagents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be functionalized with different substituents.
Common reagents and conditions used in these reactions include mild oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed.
Vergleich Mit ähnlichen Verbindungen
2-Pyrrolidin-1-ylpropanoic acid can be compared with other similar compounds, such as:
Pyrrolidine-2-one: A lactam derivative with different biological activities.
Pyrrolidine-2,5-diones: Compounds with distinct chemical properties and applications.
The uniqueness of 2-Pyrrolidin-1-ylpropanoic acid lies in its specific structural features and the resulting biological activities, which distinguish it from other pyrrolidine derivatives.
Eigenschaften
IUPAC Name |
2-pyrrolidin-1-ylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-6(7(9)10)8-4-2-3-5-8/h6H,2-5H2,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAEBOIOLDSOIGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390101 |
Source


|
| Record name | 2-pyrrolidin-1-ylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123912-78-7 |
Source


|
| Record name | 2-pyrrolidin-1-ylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
